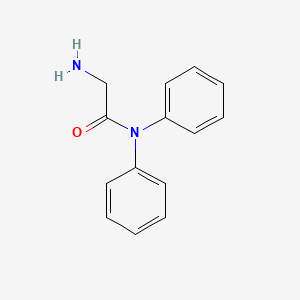

2-amino-N,N-diphenylacetamide

Descripción general

Descripción

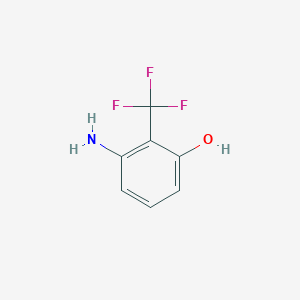

“2-amino-N,N-diphenylacetamide” is a chemical compound with the molecular formula C14H15ClN2O . It is also known as “this compound hydrochloride” and has a molecular weight of 262.74 g/mol . It is a solid substance and is often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of “this compound” involves the chloroacetylation reaction of diphenylamine (DPA). A series of DPA derivatives are prepared by replacing chlorine with hydrazine hydrate in an alcoholic medium, resulting in the formation of 2-hydrazino-N,N-diphenylacetamide . This compound is then subjected to a reaction with various aromatic aldehydes in the presence of glacial acetic acid in methanol . The synthesized compounds are characterized by their IR, 1HNMR spectral data, and elemental analysis .

Molecular Structure Analysis

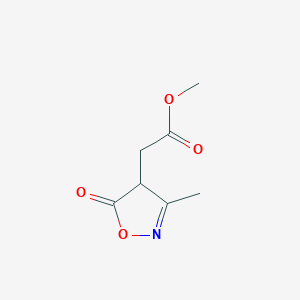

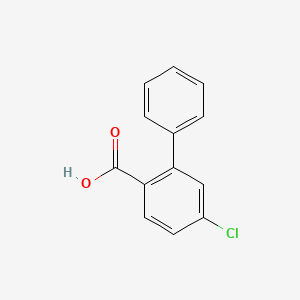

The molecular structure of “this compound” is represented by the InChI code 1S/C14H14N2O.ClH/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H,11,15H2;1H . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 262.73 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 262.0872908 g/mol . The topological polar surface area of the compound is 46.3 Ų .

Aplicaciones Científicas De Investigación

Analgesic Activity

Research has shown that derivatives of 2-amino-N,N-diphenylacetamide, specifically 2-chloro-N,N-diphenylacetamide derivatives, demonstrate significant analgesic responses. These derivatives have been synthesized and evaluated using models like the hot plate model, and one compound, AKM-2, showed notable analgesic activity compared to the standard drug diclofenac sodium. This study highlights the potential of these compounds in pain management (Kumar, Mishra, & Kumar, 2019).

Antimicrobial and Antifungal Activity

A range of novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide, synthesized from diphenylamine (DPA), has exhibited significant antimicrobial and antifungal activities. The study involved synthesizing these compounds and testing their efficacy against various microbes, revealing the potential of diphenylamine compounds as potent antimicrobial and antifungal agents (Kumar & Mishra, 2015).

Anticonvulsant Properties

Novel diphenyl oxalamide and diphenyl acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. This study demonstrates the potential of these compounds in the treatment of seizure disorders. Some of the synthesized compounds showed more potency than standard drugs in tests on Swiss albino mice (Nikalje, Ghodke, & Girbane, 2012).

Fluorescent Chemosensors

In the field of chemosensors, derivatives of this compound have been used to create fluorescent chemosensors for cadmium ions in aqueous solutions. These sensors have shown promise in biological applications, particularly in living cell imaging experiments, indicating their suitability for practical applications in biological systems (Tian et al., 2012).

Analgesic and Anti-inflammatory Activity

The synthesis of new diphenylamine derivatives from 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide has led to compounds with potential analgesic and anti-inflammatory properties. One particular compound, AK-4, has been identified as a promising lead in the management of pain and inflammation (Kumar & Mishra, 2020).

Oxidation Reactivity Channels

Studies on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivativeshave explored their reactivity, leading to the identification of various products depending on the oxidant and reaction conditions. This research contributes to the understanding of the solute-solvent interactions and the solvatochromic potential of these compounds, which is crucial for their application in various fields (Pailloux et al., 2007).

Selective Histone Deacetylase Inhibitors

Research into diphenylmethylene hydroxamic acids, which include N-hydroxy-2,2-diphenylacetamide derivatives, has identified them as novel and selective inhibitors of HDAC class IIa. These compounds, with their distinct selectivity and potency, are significant in the study of epigenetic regulation and potential therapeutic applications in diseases related to HDAC dysfunction (Tessier et al., 2009).

Electrospray Ionization Tandem Mass Spectrometry

A study on the fragmentation of deprotonated N,2-diphenylacetamides in electrospray ionization tandem mass spectrometry (ESI-MS) provides insights into the fragmentation mechanism of small amide ions. This research is valuable for analyzing amino acid sequences in peptides and proteins and understanding the behavior of these compounds under mass spectrometric conditions (Lu et al., 2014).

Novel Therapeutics for Japanese Encephalitis

A novel anilidoquinoline derivative, including a 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy against Japanese encephalitis. This compound showed antiviral and antiapoptotic effects in vitro, indicating its potential as a therapeutic agent for this viral disease (Ghosh et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-N,N-diphenylacetamide are the Cyclo-Oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are responsible for pain, inflammation, and other physiological actions .

Mode of Action

This compound interacts with its targets, the COX enzymes, by docking onto them . This interaction inhibits the enzymes, thereby reducing the synthesis of prostaglandins

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which in turn can alleviate pain and inflammation . The downstream effects of this action include a reduction in the symptoms associated with conditions that involve pain and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX enzymes . This leads to a decrease in pain and inflammation, making the compound potentially useful as an analgesic .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 2-amino-N,N-diphenylacetamide are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-amino-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOVXWGCQMGKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)

![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)